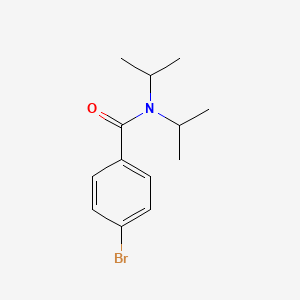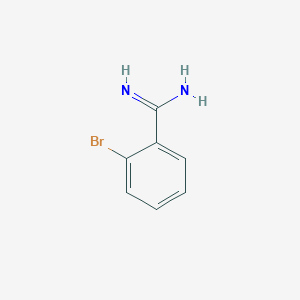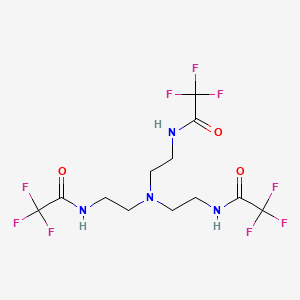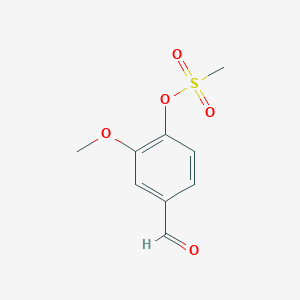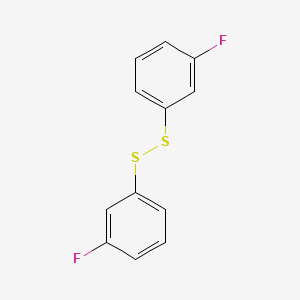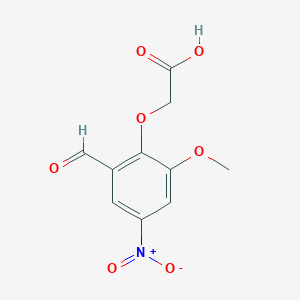
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is a chemical of interest in various research studies due to its potential applications in the synthesis of novel compounds with antimicrobial properties. It serves as a precursor in the synthesis of a range of derivatives, which are then evaluated for their biological activities .
Synthesis Analysis
The synthesis of derivatives of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid has been explored in the context of creating compounds with potential antimicrobial effects. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from a related compound, 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid, by cyclization with thiosemicarbazide using POCl3 or PPA as a catalyst . Additionally, the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids has been studied, leading to the formation of various benzo[b]furan derivatives under classical reaction conditions .
Molecular Structure Analysis
The molecular structure of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid and its derivatives has been characterized using spectroscopic methods such as IR, 1H NMR, and mass analysis. These methods confirm the structures of the synthesized compounds and provide insight into the molecular configurations that are essential for their biological activity . Furthermore, the crystal structure of the compound has been determined by X-ray diffraction, revealing details such as hydrogen-bonded cyclic dimers and the stereochemistry of its zinc(II) complex .
Chemical Reactions Analysis
The chemical reactivity of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is highlighted by its role in the synthesis of various derivatives. The compound undergoes cyclization reactions to form thiadiazole derivatives and participates in the Perkin cyclization to yield benzo[b]furan derivatives . These reactions are significant as they extend the chemical diversity and potential applications of the parent compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid derivatives are crucial for their antimicrobial efficacy. While specific properties such as solubility, melting point, and stability are not detailed in the provided papers, the successful synthesis and characterization of these compounds suggest that they possess the necessary properties for biological activity. The crystal structure analysis provides additional information on the compound's solid-state properties, such as hydrogen bonding and coordination geometry in its complexes .
科学的研究の応用
Antimicrobial and Anti-Mycobacterial Properties
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid has been explored for its antimicrobial properties. A study by Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of this compound, demonstrating significant in vitro antimicrobial activities against several microbial strains (Noolvi et al., 2016). Another research by Yar et al. (2006) focused on the synthesis of phenoxy acetic acid derivatives as anti-mycobacterial agents, showing activities against Mycobacterium tuberculosis (Yar et al., 2006).
Chemical Synthesis and Structural Analysis
The compound has also been used in chemical synthesis and structural analysis. Kowalewska et al. (2008) discussed the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids, resulting in the formation of various compounds with potential applications in chemical synthesis (Kowalewska & Kwiecień, 2008). O'reilly et al. (1987) investigated the crystal structures of this acid and its metal complexes, contributing to the understanding of metal-ligand interactions in chemistry (O'reilly et al., 1987).
Applications in Organic Chemistry
The compound has been used in various organic chemistry syntheses. For instance, Roberts et al. (1997) utilized derivatives of this compound in the synthesis of Pyrrolo[4,3,2-de]quinolines, a class of compounds with potential pharmacological properties (Roberts et al., 1997). Similarly, Crich and Rumthao (2004) used it in the synthesis of carbazomycin B by radical arylation of benzene, demonstrating its utility in complex organic reactions (Crich & Rumthao, 2004).
特性
IUPAC Name |
2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPOLKGDNZXQPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394967 |
Source


|
| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid | |
CAS RN |
25672-31-5 |
Source


|
| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

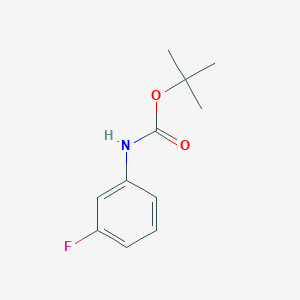
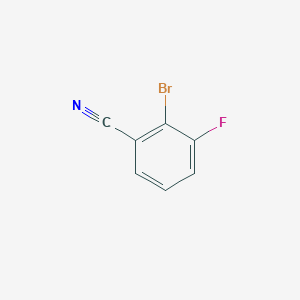
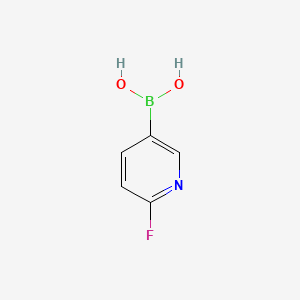

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)
